

An In-depth Technical Guide to the Characterization of Butyramide

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Compound of Interest

Compound Name: Butyramide

Cat. No.: B146194

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the key chemical identifiers and characterization data for **butyramide**, with a central focus on its IUPAC International Chemical Identifier (InChI) Key.

Introduction to Butyramide and its Significance

Butyramide (IUPAC name: butanamide) is a primary fatty amide derived from the formal condensation of butanoic acid with ammonia.[1][2][3] It presents as a white, crystalline solid at room temperature and is notable for being devoid of the unpleasant, rancid odor characteristic of its parent carboxylic acid, butyric acid.[4][5] **Butyramide** is freely soluble in water and ethanol.[4][6]

In research and development, **butyramide** and its derivatives are of interest for their potential biological activities. Some derivatives have demonstrated anticonvulsive properties and act as inhibitors of histone deacetylases (HDACs), which are critical enzymes in regulating cell proliferation and differentiation.[4][5] Furthermore, **butyramide** serves as a substrate in enzymatic studies, for instance, with (+)- γ -lactamase, to investigate enzyme stability, activity, and kinetics.[6][7]

Core Chemical Identifiers for Butyramide

The unequivocal identification of a chemical entity is paramount in scientific research. The InChI system provides a standardized, machine-readable string of characters that represents the molecular structure.

The standard InChIKey for **butyramide** is: DNSISZSEWVHGLH-UHFFFAOYSA-N[1][2][4][7][8][9]

This identifier is derived from the standard InChI string: InChI=1S/C4H9NO/c1-2-3-4(5)6/h2-3H2,1H3,(H2,5,6)[1][4][8][9]

Physicochemical and Spectroscopic Data

Quantitative data is essential for the verification and characterization of **butyramide**. The following tables summarize key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of **Butyramide**

Property	Value	Reference(s)
Molecular Formula	C4H9NO	[1][4][7][8]
Molecular Weight	87.12 g/mol	[1][4][7][8]
Melting Point	114-116 °C	[4][6]
Boiling Point	216 °C	[1][4]
Density	0.8850 g/cm ³ at 120 °C	[1]
logP	-0.21	[1]
Solubility	Freely soluble in water and ethanol; slightly soluble in diethyl ether.	[4][6]

Table 2: ¹H NMR Spectroscopic Data for **Butyramide**

Solvent: DMSO-d₆, Frequency: 400 MHz

Assignment	Chemical Shift (ppm)
-NH ₂ (a)	7.24
-NH ₂ (b)	6.71
-CH ₂ -C=O	2.02
-CH ₂ -CH ₂ -	1.50
CH ₃ -	0.86
Data sourced from ChemicalBook[9]	

Table 3: ¹³C NMR Spectroscopic Data for **Butyramide**

Carbon Atom	Chemical Shift (ppm)
C=O	~175
-CH ₂ -C=O	~38
-CH ₂ -CH ₂ -	~19
CH ₃ -	~13
Data interpretation based on typical chemical shifts for alkyl amides.	

Table 4: Mass Spectrometry Data for **Butyramide** (Electron Ionization)

m/z	Relative Intensity	Putative Fragment
87	Low	[M] ⁺ (Molecular Ion)
72	Moderate	[M-NH ₃] ⁺
59	High	[C ₂ H ₅ NO] ⁺
44	High	[CH ₄ NO] ⁺
41	Moderate	[C ₃ H ₅] ⁺
Prominent peaks as reported in public databases. [1]		

Table 5: Infrared (IR) Spectroscopy Data for **Butyramide**

Wavenumber (cm ⁻¹)	Vibrational Mode
~3350, ~3180	N-H stretching (amide)
~2960, ~2870	C-H stretching (alkyl)
~1670	C=O stretching (amide I)
~1630	N-H bending (amide II)
~1420	C-N stretching
Characteristic absorption bands for primary amides.	

Experimental Protocols

Detailed methodologies are crucial for the replication of characterization experiments.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To elucidate the carbon-hydrogen framework of the molecule.
- Protocol:

- A sample of **butyramide** (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- The tube is placed in the NMR spectrometer.
- For ¹H NMR, a standard pulse program is used to acquire the spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for each unique carbon atom.
- Data is processed (Fourier transform, phasing, and baseline correction) to generate the final spectrum.

4.2. Gas Chromatography-Mass Spectrometry (GC-MS)

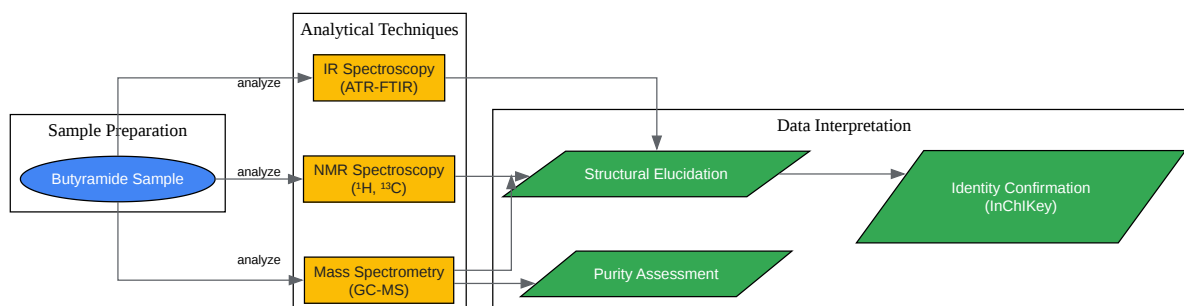
- Objective: To determine the molecular weight and fragmentation pattern of **butyramide**.
- Protocol:
 - A dilute solution of **butyramide** is prepared in a volatile solvent (e.g., methanol or dichloromethane).
 - A small volume (typically 1 µL) is injected into the GC, where the sample is vaporized.
 - The vaporized sample is carried by an inert gas through a capillary column, which separates the analyte from any impurities based on boiling point and column affinity.
 - As **butyramide** elutes from the column, it enters the mass spectrometer.
 - In the MS, the molecules are ionized (commonly by electron ionization), fragmented, and the resulting ions are separated by their mass-to-charge ratio (m/z).
 - A mass spectrum is generated, showing the relative abundance of each ion.

4.3. Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Protocol:
 - For a solid sample, an Attenuated Total Reflectance (ATR) accessory is commonly used. A small amount of the solid **butyramide** is placed directly on the ATR crystal.
 - Pressure is applied to ensure good contact.
 - The IR beam is passed through the crystal and interacts with the sample.
 - The detector measures the absorption of infrared radiation at different wavenumbers.
 - The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in **butyramide**.

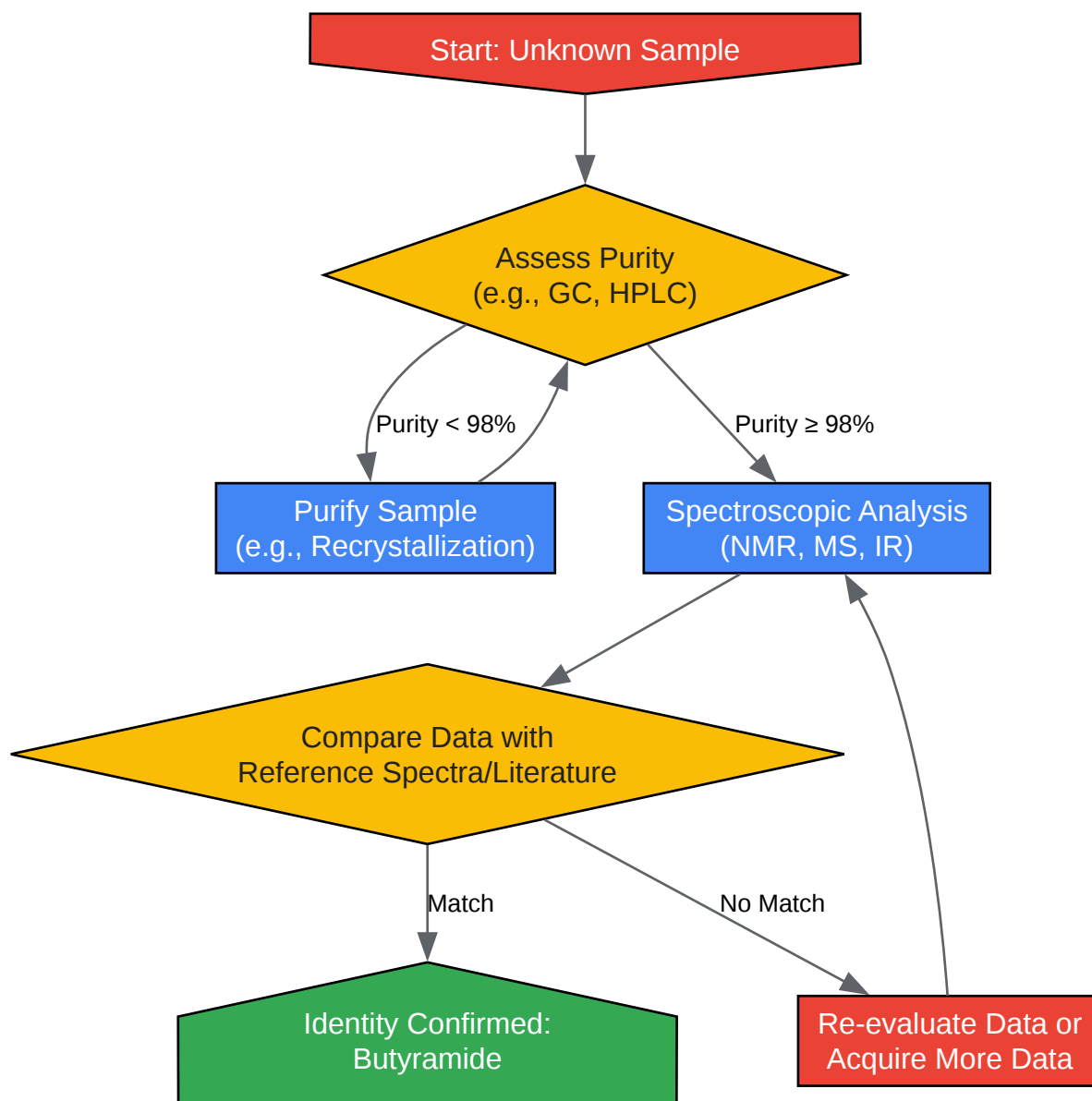
Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of experiments for the characterization of a chemical sample like **butyramide**.



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Caption: General experimental workflow for the characterization of **butyramide**.



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Caption: Logical decision workflow for the identification of a **butyramide** sample.

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